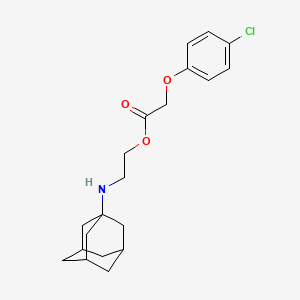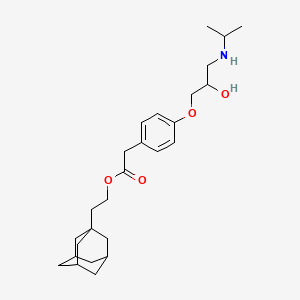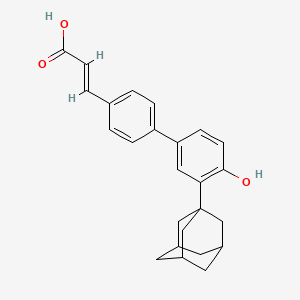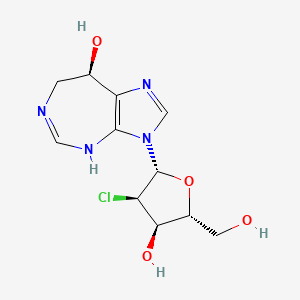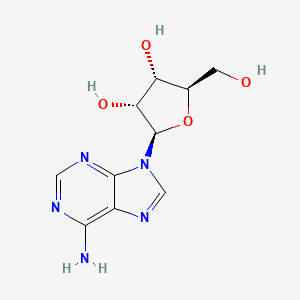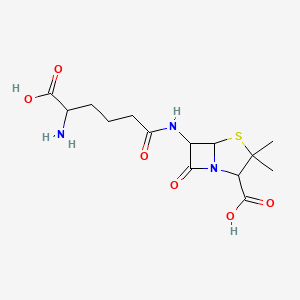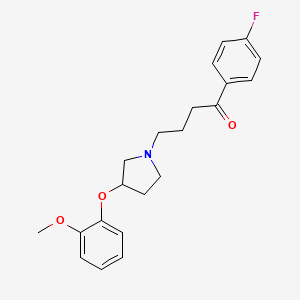
1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AHR-1900 hydrochloride involves the reaction of butyrophenone with various reagents under controlled conditions. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution is then mixed with polyethylene glycol 300 (PEG300) and Tween 80 before being diluted with deionized water (ddH2O) to achieve the desired concentration for further use .
Industrial Production Methods: Industrial production of AHR-1900 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: AHR-1900 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and interaction with the aryl hydrocarbon receptor.
Common Reagents and Conditions: Common reagents used in the reactions involving AHR-1900 hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of AHR-1900 hydrochloride include its active metabolites, which interact with the aryl hydrocarbon receptor to exert their therapeutic effects.
Applications De Recherche Scientifique
AHR-1900 hydrochloride has a wide range of scientific research applications. It is used in studies related to the aryl hydrocarbon receptor’s role in various physiological and pathological processes, including glucose homeostasis, insulin resistance, and diabetes development . The compound is also investigated for its potential therapeutic applications in pulmonary diseases, such as acute lung injury and chronic obstructive pulmonary disease . Additionally, AHR-1900 hydrochloride is used in molecular docking studies to identify potential inhibitors of the aryl hydrocarbon receptor .
Mécanisme D'action
The mechanism of action of AHR-1900 hydrochloride involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, the compound inhibits the receptor’s activation, thereby modulating the expression of genes involved in xenobiotic metabolism . This interaction is crucial for its therapeutic effects in treating schizophrenia and other conditions associated with aryl hydrocarbon receptor activation.
Comparaison Avec Des Composés Similaires
AHR-1900 hydrochloride is compared with other butyrophenone derivatives and aryl hydrocarbon receptor antagonists. Similar compounds include haloperidol and trifluoperazine, which also target the aryl hydrocarbon receptor but differ in their chemical structure and specific therapeutic applications . AHR-1900 hydrochloride is unique in its specific binding affinity and inhibitory effects on the aryl hydrocarbon receptor, making it a valuable compound for research and therapeutic purposes.
Conclusion
AHR-1900 hydrochloride is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool for studying the aryl hydrocarbon receptor and its role in various physiological and pathological processes.
Propriétés
Numéro CAS |
21492-67-1 |
|---|---|
Formule moléculaire |
C21H24FNO3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H24FNO3/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |
Clé InChI |
DBSZFOMWGPKWPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AHR-1900 free base, AHR-1900, |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



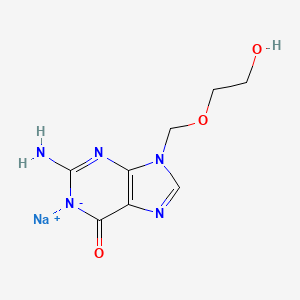
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)

![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)


